molecular formula C17H16ClN5O2 B4732996 N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

Cat. No.: B4732996
M. Wt: 357.8 g/mol
InChI Key: FGJAOQJXPIPRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the tetrazole derivative with a methoxyphenyl acetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide can be compared with other tetrazole-containing compounds, such as:

    Losartan: An angiotensin II receptor antagonist used to treat hypertension.

    Valsartan: Another angiotensin II receptor antagonist with similar uses.

    Candesartan: A compound with a similar structure and function to losartan and valsartan.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other tetrazole derivatives.

Properties

IUPAC Name

N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-12(24)22(2)14-7-9-16(10-8-14)25-11-17-19-20-21-23(17)15-5-3-13(18)4-6-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJAOQJXPIPRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.